An In-depth Technical Guide to Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0)
An In-depth Technical Guide to Methyl 3-oxo-4-phenylbutanoate (CAS 37779-49-0)
Introduction
Methyl 3-oxo-4-phenylbutanoate, registered under CAS number 37779-49-0, is a versatile β-keto ester that serves as a critical intermediate in various fields of organic synthesis.[1] Its molecular structure, featuring a reactive β-dicarbonyl system coupled with a phenyl group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth technical overview intended for researchers, scientists, and drug development professionals, focusing on its synthesis, characterization, applications, and the nuanced challenges associated with its analysis. Furthermore, its recent emergence as a potential precursor in the illicit synthesis of controlled substances warrants a thorough understanding of its chemical behavior and analytical profile.[2]
Physicochemical Properties and Structural Attributes
Methyl 3-oxo-4-phenylbutanoate is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its structure consists of a four-carbon butanoate chain with a ketone at the C-3 position and a phenyl group at the C-4 position. This combination of a methyl ester, a ketone, and an aromatic ring dictates its physical properties and chemical reactivity. It is generally soluble in common organic solvents like ethanol and ether, with limited solubility in water.[1]
A key characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is fundamental to its reactivity, as both forms can participate in different reaction pathways. The acidic α-proton between the two carbonyl groups is readily removed, generating a stabilized enolate nucleophile, which is central to many of its synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 37779-49-0 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3][5] |
| IUPAC Name | methyl 3-oxo-4-phenylbutanoate | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 136 °C at 0.6 mmHg; 273.4 °C at 760 mmHg | [3][4] |
| Density | 1.115 g/cm³ | [3] |
| Flash Point | 116 °C | [3] |
| Refractive Index | 1.509 | [3] |
| InChIKey | DTMSEOVTDVSPDO-UHFFFAOYSA-N | [4][5] |
Synthesis and Purification
A robust and high-yielding synthesis of Methyl 3-oxo-4-phenylbutanoate can be achieved via the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with phenylacetyl chloride, followed by methanolysis of the resulting intermediate.[6] This method is favored due to the high acidity of the C-5 proton of Meldrum's acid, which facilitates a clean and efficient acylation reaction under mild basic conditions.
Rationale for Method Selection
The use of Meldrum's acid is a strategic choice over simpler acetoacetic ester synthons like methyl acetoacetate. The cyclic structure of Meldrum's acid locks the ester groups in a conformation that enhances the acidity of the central methylene protons, allowing the reaction to proceed smoothly at low temperatures with a weak base like pyridine, minimizing side reactions. The subsequent step, refluxing in methanol, cleanly transesterifies and decarboxylates the intermediate to yield the target β-keto ester.
Detailed Experimental Protocol[6]
Step 1: Acylation of Meldrum's Acid
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Meldrum's acid (2.88 g, 20 mmol) in dichloromethane (CH₂Cl₂, 10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (4 g, 50.5 mmol) to the solution over 15 minutes.
-
Prepare a solution of phenylacetyl chloride (3.1 g, 20 mmol) in CH₂Cl₂ (8 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, stir the mixture for 90 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 60 minutes.
-
Quench the reaction by adding 2 M hydrochloric acid (14 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude acylated intermediate as orange crystals.
Step 2: Methanolysis to Methyl 3-oxo-4-phenylbutanoate
-
Suspend the crude orange crystals obtained from Step 1 in methanol (20 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling, concentrate the mixture in vacuo to remove the methanol.
Step 3: Purification
-
The resulting residue (a colorless oil) can be purified by flash column chromatography on silica gel.
-
Elute with a mixture of cyclohexane and ethyl acetate (e.g., 9:1 v/v) to isolate the pure Methyl 3-oxo-4-phenylbutanoate. A typical yield is around 72%.[6]
Analytical Characterization
Confirming the identity and purity of Methyl 3-oxo-4-phenylbutanoate requires a multi-technique approach. Spectroscopic methods provide structural confirmation, while chromatographic techniques assess purity.
Spectroscopic Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each unique proton environment. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons between the carbonyls (~3.5 ppm), a singlet for the benzylic protons (~3.8 ppm), and a multiplet for the aromatic protons of the phenyl group (~7.2-7.4 ppm).[6]
-
¹³C NMR Spectroscopy : The carbon spectrum will show characteristic peaks for the ester carbonyl (~170-185 ppm), the ketone carbonyl (~205-220 ppm), carbons within the aromatic ring (~125-150 ppm), and aliphatic carbons (~10-65 ppm).[7]
-
Infrared (IR) Spectroscopy : The IR spectrum is diagnostic for its functional groups, showing strong absorption bands for the ester C=O stretch (~1745 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹).[6]
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry will show the molecular ion peak (m/z = 192). A prominent fragment is typically observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl moiety.[6]
Chromatographic Analysis: A Critical Challenge
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of volatile compounds.[8] However, for β-keto esters like Methyl 3-oxo-4-phenylbutanoate, this technique presents a significant analytical pitfall.
Field Insight: Thermal Decomposition in GC Injectors Research has shown that Methyl 3-oxo-4-phenylbutanoate and similar compounds are prone to thermal decomposition in the hot GC injector port.[2] The molecule undergoes de-esterification and decarboxylation to yield phenylacetone (P2P) , a controlled substance precursor.[2][9] This transformation can lead to erroneous analytical results, such as underestimating the purity of the target compound and incorrectly identifying P2P as a major impurity.
Self-Validating Protocol: Derivatization for Accurate Analysis To ensure the integrity of GC-MS analysis, a derivatization step is essential. Converting the ketone group to a more thermally stable derivative, such as a methoxime, prevents the decomposition pathway.[2] This is a critical, field-proven insight for any laboratory performing quality control on this compound.
Protocol for GC-MS Analysis with Derivatization
-
Sample Preparation : Dissolve a small, accurately weighed amount of Methyl 3-oxo-4-phenylbutanoate in a suitable solvent (e.g., pyridine or ethyl acetate).
-
Derivatization : Add a methoximating agent (e.g., methoxyamine hydrochloride) to the sample solution. Heat the mixture (e.g., at 60-80 °C) for 30-60 minutes to ensure complete reaction.
-
GC-MS Injection : Inject an aliquot of the derivatized sample into the GC-MS.
-
Analysis : The resulting chromatogram will show a peak corresponding to the methoxime derivative of the target compound, providing an accurate measure of its purity without the interference of thermal degradation products. Derivatization is a key technique to enhance chromatographic results for certain compounds.[10]
Applications in Research and Drug Development
The synthetic utility of Methyl 3-oxo-4-phenylbutanoate stems from its bifunctional nature, allowing it to participate in a wide array of chemical transformations.
Heterocyclic Synthesis
The β-keto ester moiety is a classic precursor for forming five- and six-membered heterocyclic rings. For instance, its reaction with hydrazine derivatives is a common route to synthesize pyrazolones , a class of compounds known for their analgesic and anti-inflammatory properties.[11]
Precursor for Controlled Substances
A significant aspect of this compound's chemistry, particularly for professionals in regulated industries, is its facile conversion to phenylacetone (P2P). P2P is a List I chemical in the United States and a Schedule II controlled substance, primarily used in the illicit manufacture of amphetamine and methamphetamine.[12][13] The conversion is a simple hydrolysis of the ester followed by decarboxylation, a reaction that can be achieved by heating under acidic or basic conditions.[2] This chemical relationship underscores the importance of secure handling and regulatory awareness when working with Methyl 3-oxo-4-phenylbutanoate.
Safety, Handling, and Storage
Methyl 3-oxo-4-phenylbutanoate is classified as an irritant.[5][14] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][14]
-
Handling : Work in a well-ventilated area, preferably a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15] Avoid breathing vapors or mists.[14]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Methyl 3-oxo-4-phenylbutanoate is a chemical intermediate of significant value in synthetic chemistry. Its utility in building complex molecules for pharmaceutical research is well-established. However, its application demands a high level of technical expertise, particularly concerning its analytical characterization, where thermal instability can lead to misleading results. The self-validating system of derivatization prior to GC-MS analysis is a critical step to ensure data integrity. Furthermore, its close chemical relationship to the controlled substance phenylacetone necessitates stringent adherence to safety, storage, and regulatory protocols. For the research and drug development professional, a comprehensive understanding of these technical nuances is paramount for the successful and responsible use of this versatile compound.
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